rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic nitrogen-containing compound It is a derivative of pyrrolidine and piperidine, which are common structural motifs in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of pyrrolo[2,3-c]pyridine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
- rac-(3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride
- rac-(3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-4-carboxylic acid
Uniqueness
rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-7-6(1)2-4-9-7/h6-9H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
LATHDVDCFBYVBB-BQBZGAKWSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CCN2 |
Canonical SMILES |
C1CNCC2C1CCN2 |
Origin of Product |
United States |
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